molecular formula C12H14O4 B1665137 Apiole CAS No. 523-80-8

Apiole

Cat. No.: B1665137
CAS No.: 523-80-8
M. Wt: 222.24 g/mol
InChI Key: QQRSPHJOOXUALR-UHFFFAOYSA-N
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Description

Apiol: is a phenylpropene compound found in certain plants, most notably in parsley (Petroselinum crispum). Its chemical name is 1-allyl-2,5-dimethoxy-3,4-methylenedioxybenzene . It contributes to the distinctive flavor and aroma of parsley .

Scientific Research Applications

    Medicine: Historically used for treating menstrual disorders and as an abortifacient.

    Flavor and Fragrance Industry: Apiol contributes to the characteristic aroma of parsley.

Safety and Hazards

Apiole is sensitive to fire . It is an irritant and, in high doses, it can cause liver and kidney damage . Cases of death due to attempted abortion using this compound have been reported .

Future Directions

While the detailed mechanism of the apiole-induced anti-proliferative effects in COLO 205 cells requires further investigation, findings clearly indicate that this compound is a candidate compound for the development of clinical anticancer drugs .

Biochemical Analysis

Biochemical Properties

Apiole interacts with various biomolecules in biochemical reactions. For instance, it has been found to interact with enzymes such as glucosyltransferase (PcGlcT) and apiosyltransferase (PcApiT) in parsley, which catalyze the glycosylation steps of apiin biosynthesis . These enzymes are involved in the biosynthesis of some flavonoid 7-O-apiosylglucosides, including apiin .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In particular, it has been demonstrated to inhibit human colon cancer cell (COLO 205 cells) growth through induction of G0/G1 cell cycle arrest and apoptotic cell death . It influences cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. For instance, it induces G0/G1 cell cycle arrest in COLO 205 cells, which is associated with the upregulation of G0/G1 phase regulatory proteins (p53 and p21/Cip1) and an invasion suppressor protein (E-cadherin), and the downregulation of cyclin D1 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been shown to induce G0/G1 cell cycle arrest in COLO 205 cells in a time-dependent manner

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the in vivo antitumor effect of AP-02, a derivative of this compound, was examined by treating athymic nude mice bearing COLO 205 tumor xenografts with 1 and 5 mg/kg of AP-02, administered twice per week . The tumor growth volume was significantly inhibited in AP-02-treated mice compared to control mice .

Metabolic Pathways

It is known that this compound is involved in the biosynthesis of apiin, a flavonoid glycoside, in parsley .

Transport and Distribution

It is known that this compound is found in the essential oils of celery leaf and all parts of parsley , suggesting that it may be transported and distributed within these plants via their essential oil pathways.

Subcellular Localization

Given that it is found in the essential oils of celery leaf and all parts of parsley , it may be localized in the cells of these plants where essential oil synthesis occurs.

Preparation Methods

Synthetic Routes::

    Steam Distillation: Apiol can be extracted from parsley leaves using steam distillation.

    Chemical Synthesis: While natural sources are common, synthetic routes involve the methylation of safrole (a precursor) to produce apiol.

Industrial Production::
  • Apiol is obtained primarily from oleoresin extracted from parsley rather than the distilled oil.

Chemical Reactions Analysis

Reactions::

    Oxidation: Apiol can undergo oxidation reactions.

    Reduction: Reduction reactions are also possible.

    Substitution: Substitution reactions may occur.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate or chromic acid.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Various halogens (e.g., bromine, chlorine).

Major Products::
  • The products formed depend on the specific reaction conditions.

Comparison with Similar Compounds

    Dillapiole: A closely related compound found in dill and fennel roots.

    Other Phenylpropenes: Apiol’s uniqueness lies in its specific structure and occurrence in parsley.

Properties

IUPAC Name

4,7-dimethoxy-5-prop-2-enyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-4-5-8-6-9(13-2)11-12(10(8)14-3)16-7-15-11/h4,6H,1,5,7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRSPHJOOXUALR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1)CC=C)OC)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Record name apiole
Source Wikipedia
URL https://en.wikipedia.org/wiki/Apiole
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041236
Record name 5-Allyl-4,7-dimethoxy-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless to yellow or light green liquid; Slight parsley like aroma
Record name Apiole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033776
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Apiole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1765/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

294.00 to 295.00 °C. @ 760.00 mm Hg
Record name Apiole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033776
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in ether, acetone and glacial acetic acid, Soluble (in ethanol)
Record name Apiole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1765/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.124-1.135
Record name Apiole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1765/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

523-80-8
Record name Apiole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=523-80-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apiole (parsley)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apiole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9070
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Record name 1,3-Benzodioxole, 4,7-dimethoxy-5-(2-propen-1-yl)-
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Record name 5-Allyl-4,7-dimethoxy-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-allyl-4,7-dimethoxy-1,3-benzodioxole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.592
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Record name APIOLE (PARSLEY)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ67504PXO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Apiole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033776
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

30 °C
Record name Apiole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033776
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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